molecular formula C18H23N5O4 B2952331 1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034431-44-0

1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2952331
CAS No.: 2034431-44-0
M. Wt: 373.413
InChI Key: JRRIAHAYDQNNOB-UHFFFAOYSA-N
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Description

1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant relevance in the fields of chemistry and biology

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions. These steps typically begin with the preparation of 2,6-dimethylpyrimidin-4-ol, which is then coupled with 4-(3-oxopropyl)pyrimidine-2,4(1H,3H)-dione via an ether bond formation. Reaction conditions often require the use of specific solvents and catalysts to ensure optimal yield and purity.

Industrial production methods: Industrial production of this compound might employ continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems can ensure consistent quality and reduce the need for manual intervention, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of reactions: 1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common reagents and conditions: For oxidation, common reagents like potassium permanganate or chromium trioxide may be used. Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions may utilize halides or other nucleophiles under controlled conditions.

Major products: The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation might yield various oxidized derivatives, while reduction could lead to the formation of different alcohols or amines.

Scientific Research Applications

1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is extensively researched for its potential applications in chemistry, biology, medicine, and industry. It has shown promise as an intermediate in the synthesis of pharmaceuticals, serving as a precursor for various drugs. In biology, it is studied for its interactions with biological targets, potentially leading to new therapeutic agents. Its industrial applications include use as a building block for complex organic synthesis, offering pathways to novel materials and chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. The precise mechanism of action often involves binding to enzymes or receptors, altering their function. These interactions can lead to various biological effects, making the compound a valuable tool in drug development and biochemical research.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique structure and functional groups Similar compounds might include other pyrimidine derivatives or piperidine-based molecules

Properties

IUPAC Name

1-[3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-12-11-16(20-13(2)19-12)27-14-3-7-22(8-4-14)17(25)6-10-23-9-5-15(24)21-18(23)26/h5,9,11,14H,3-4,6-8,10H2,1-2H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRIAHAYDQNNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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